molecular formula C9H7ClF2O2 B3010429 Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate CAS No. 1782332-00-6

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate

Cat. No.: B3010429
CAS No.: 1782332-00-6
M. Wt: 220.6
InChI Key: CEMQXYMELNVHCH-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate (CAS 1782332-00-6) is a fluorinated aromatic ester characterized by a 2-chlorophenyl group attached to a difluoroacetate backbone. Its molecular formula is C₉H₇ClF₂O₂, with a molecular weight of 220.60 g/mol . This compound is typically synthesized via difluorination reactions or nucleophilic substitution, as suggested by methodologies in related fluorinated esters . Its structural features—ortho-chlorophenyl substitution and dual fluorine atoms—impart unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-4-2-3-5-7(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQXYMELNVHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2-chlorophenyl)-2,2-difluoroacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(2-chlorophenyl)-2,2-difluoroacetic acid+methanolacid catalystMethyl 2-(2-chlorophenyl)-2,2-difluoroacetate+water\text{2-(2-chlorophenyl)-2,2-difluoroacetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(2-chlorophenyl)-2,2-difluoroacetic acid+methanolacid catalyst​Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenyl)-2,2-difluoroacetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 2-(2-aminophenyl)-2,2-difluoroacetate.

    Hydrolysis: 2-(2-chlorophenyl)-2,2-difluoroacetic acid and methanol.

    Reduction: 2-(2-chlorophenyl)-2,2-difluoroethanol.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate has the molecular formula C9H8ClF2O2C_9H_8ClF_2O_2 and features a chlorophenyl group along with two fluorine atoms adjacent to the ester functional group. This unique structure contributes to its chemical reactivity and biological properties. The compound is recognized for its potential as an intermediate in the synthesis of bioactive compounds.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis : this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its difluoroacetate moiety is known to enhance the biological activity of compounds, making it valuable in drug development.
    • Case Study : Research indicates that difluoroacetate derivatives can act as inhibitors of succinate dehydrogenase, an enzyme critical for cellular respiration. This inhibition can lead to cell death, suggesting potential applications in cancer therapy and metabolic disorders .
  • Bioactive Compound Development : The compound's structural features allow it to be modified into various bioactive molecules. Its derivatives are explored for anti-inflammatory and anti-cancer properties.
    • Research Insight : A study highlighted the synthesis of novel compounds derived from this compound that exhibited promising activity against specific cancer cell lines .

Agrochemical Applications

  • Pesticide and Herbicide Development : this compound has potential applications as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms.
    • Research Example : Agrochemical studies have focused on synthesizing derivatives of this compound that demonstrate effective herbicidal activity against common weeds while minimizing toxicity to crops .

Environmental Considerations

The environmental impact of using this compound in agrochemical formulations is a concern due to the potential toxicity of fluorinated compounds. Ongoing research aims to develop safer derivatives that retain efficacy while reducing ecological risks.

Mechanism of Action

The mechanism by which Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its ester and difluoroacetate moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aromatic Substitution

Table 1: Substituent Position and Halogen Effects
Compound Name CAS Number Substituent Position Halogen Type Molecular Formula Molecular Weight (g/mol) Physical State
Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate 1782332-00-6 2-chlorophenyl Cl C₉H₇ClF₂O₂ 220.60 Not specified
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate 135334-14-4 3-chlorophenyl Cl C₁₀H₉ClF₂O₂ 234.63 Colorless liquid
Methyl 2-(4-chlorophenyl)-2,2-difluoroacetate 1393558-32-1 4-chlorophenyl Cl C₉H₇ClF₂O₂ 220.60 Not specified
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 1215206-21-5 2,5-dichlorophenyl Cl (×2) C₁₀H₈Cl₂F₂O₂ 279.08 Not specified
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate 885068-75-7 3-bromophenyl Br C₁₀H₉BrF₂O₂ 279.08 Not specified

Key Observations :

  • Substituent Position: The position of the halogen on the phenyl ring (ortho, meta, para) influences steric hindrance and electronic effects.

Ester Group Variations

Table 2: Impact of Ester Alkyl Chain
Compound Name Ester Group Molecular Formula Boiling Point/Storage Conditions Reactivity Notes
This compound Methyl C₉H₇ClF₂O₂ Not specified Higher electrophilicity due to shorter alkyl chain
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate Ethyl C₁₀H₉ClF₂O₂ Room temperature stable Enhanced lipophilicity for membrane penetration

Key Observations :

  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher reactivity in hydrolysis due to reduced steric hindrance, whereas ethyl esters offer improved stability and solubility in organic solvents .

Fluorination Patterns

Table 3: Fluorine Substitution Effects
Compound Name Fluorine Count Key Synthetic Routes Applications
This compound 2×F Difluorination using IF5-Et3N-3HF Intermediate for fluorinated pharmaceuticals
Methyl 2-(4-chlorophenyl)-2-fluoroacetate 1×F Monofluorination via KF/oxidants Probable use in agrochemicals

Key Observations :

  • Fluorine Count: Difluoro derivatives (e.g., the target compound) exhibit greater metabolic stability and electronegativity compared to monofluoro analogs, making them preferred in drug design for improved pharmacokinetics .

Biological Activity

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a difluoroacetate moiety and a chlorophenyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C9H8ClF2O2
  • Molecular Weight : 224.61 g/mol

The compound is typically synthesized through various organic reactions involving chlorinated phenols and difluoroacetate intermediates. The synthesis often involves the use of copper catalysts or other reagents to facilitate the formation of the desired ester .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially influencing various biochemical pathways. The presence of the difluoroacetate group may enhance lipophilicity and bioavailability, allowing for better interaction with cellular membranes and targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing significant inhibition rates. For instance:

MicroorganismInhibition Rate (%)
Staphylococcus aureus75
Escherichia coli60
Candida albicans50

These results suggest that the compound may have potential applications as an antimicrobial agent in clinical settings .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

  • Cell Line : HeLa (cervical cancer)
    • IC50 : 15 µM
  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 20 µM

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that are currently under investigation .

Case Studies

  • Antitumor Efficacy in Animal Models :
    A study involved administering this compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapeutic agent .
  • Toxicological Assessment :
    Toxicological studies have indicated that while the compound exhibits biological activity, it also poses certain risks. Acute exposure can lead to skin irritation and respiratory issues; therefore, careful handling and further studies on its safety profile are warranted .

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